hexahydroxidoferrate(III)

Description

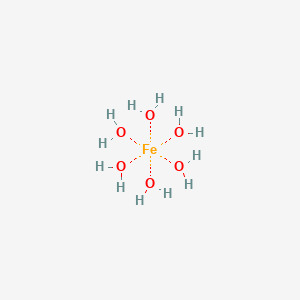

Hexahydroxidoferrate(III), represented chemically as $[Fe(OH)6]^{3-}$, is a coordination complex where iron(III) is octahedrally coordinated by six hydroxide ligands. This anion typically forms salts with cations such as sodium ($Na3[Fe(OH)6]$) or potassium ($K3[Fe(OH)_6]$). The compound is highly basic and tends to undergo hydrolysis in acidic conditions, releasing iron(III) oxides or hydroxides .

Properties

Molecular Formula |

FeH12O6 |

|---|---|

Molecular Weight |

163.94 g/mol |

IUPAC Name |

iron;hexahydrate |

InChI |

InChI=1S/Fe.6H2O/h;6*1H2 |

InChI Key |

IZEMHEXSGIOXDA-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.[Fe] |

Origin of Product |

United States |

Comparison with Similar Compounds

Ferric Chloride Hexahydrate ($FeCl3 \cdot 6H2O$)

Key Similarities and Differences:

Research Findings:

- Ferric chloride hexahydrate’s high solubility and acidity contrast sharply with hexahydroxidoferrate(III)’s instability in aqueous media. This difference dictates their respective industrial roles.

- Both compounds involve iron(III), but their ligand environments (OH⁻ vs. Cl⁻/H₂O) govern reactivity. Hexahydroxidoferrate(III) is more prone to hydrolysis, forming iron(III) oxides under mild conditions .

Uranium Hexafluoride ($UF_6$)

Key Insight:

- Ligand electronegativity (OH⁻ vs. F⁻) and metal oxidation state ($Fe^{3+}$ vs. $U^{6+}$) drastically alter chemical behavior. $UF_6$’s volatility contrasts with hexahydroxidoferrate(III)’s solid-state stability.

Other Hydroxido Complexes (e.g., $[Al(OH)_6]^{3-}$)

Hexahydroxidoaluminate(III) ($[Al(OH)_6]^{3-}$) shares structural similarities but differs in:

- Acidity : Aluminum hydroxido complexes are amphoteric, dissolving in both acids and bases, whereas hexahydroxidoferrate(III) is predominantly basic.

- Magnetic Properties : Iron(III) complexes exhibit paramagnetism due to unpaired d-electrons, unlike diamagnetic aluminum analogs.

Critical Analysis of Evidence Limitations

The provided evidence lacks direct references to hexahydroxidoferrate(III). For instance:

- focuses on uranium hexafluoride, which is structurally distinct.

- lists CAS numbers but omits hydroxidoferrate species.

Thus, comparisons rely on extrapolation from related compounds, highlighting the need for targeted studies on hexahydroxidoferrate(III).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.